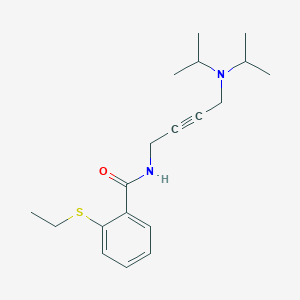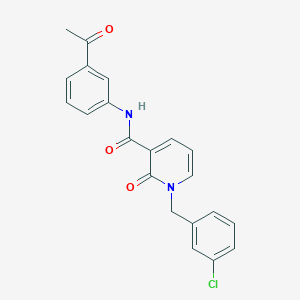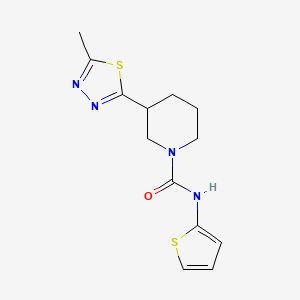
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a complex organic compound that has gained a significant amount of attention in recent years due to its potential applications in scientific research. Additionally, future directions for research will be discussed.
作用機序
The exact mechanism of action of (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. It may also modulate the activity of ion channels and receptors, leading to its observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate are complex and varied. The compound has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to modulate the activity of inflammatory mediators and pain receptors. Additionally, it has been shown to have anticonvulsant effects, which may be due to its ability to modulate the activity of ion channels and receptors in the brain.
実験室実験の利点と制限
The use of (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate in lab experiments has several advantages and limitations. One advantage is its potential as a tool for investigating the mechanisms of various neurological disorders. Additionally, it has been shown to have a relatively low toxicity profile, making it a potentially safe compound for use in lab experiments. However, its complex synthesis method and limited availability may be a limitation for some researchers.
将来の方向性
There are several future directions for research on (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate. One direction is to further investigate its potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, its potential as a tool for investigating the mechanisms of pain and inflammation could be further explored. Finally, research could focus on developing more efficient and cost-effective synthesis methods for the compound.
合成法
The synthesis of (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a complex process that involves multiple steps. The starting materials for the synthesis are benzofuran, isoxazole, methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, and a suitable reagent. The reaction is typically carried out under carefully controlled conditions, including temperature, pressure, and pH. The final product is obtained through a purification process that may involve recrystallization or chromatography.
科学的研究の応用
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has potential applications in a wide range of scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, it has been investigated for its potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c26-22-11-16(13-25(22)18-7-2-1-3-8-18)23(27)28-14-17-12-21(30-24-17)20-10-15-6-4-5-9-19(15)29-20/h1-10,12,16H,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCJQWOERAEDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC3=NOC(=C3)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide](/img/structure/B2520511.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2520514.png)

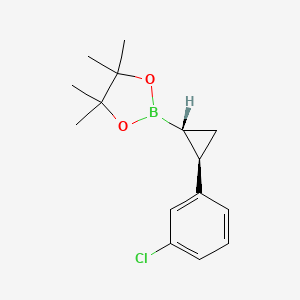

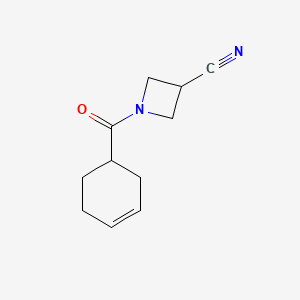
![Tert-butyl N-[[(2S,3S)-2-phenylpiperidin-3-yl]methyl]carbamate](/img/structure/B2520520.png)
